molecular formula C7H7ClO5S B2410372 4-Chlorosulfonyl-5-ethylfuran-2-carboxylic acid CAS No. 1936007-80-5

4-Chlorosulfonyl-5-ethylfuran-2-carboxylic acid

Cat. No.: B2410372
CAS No.: 1936007-80-5
M. Wt: 238.64
InChI Key: TVVLPOWYPUBDCK-UHFFFAOYSA-N
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Description

4-Chlorosulfonyl-5-ethylfuran-2-carboxylic acid is a chemical compound with the molecular formula C7H7ClO5S and a molecular weight of 238.65 g/mol . This compound is characterized by the presence of a chlorosulfonyl group attached to a furan ring, which also contains an ethyl group and a carboxylic acid group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorosulfonyl-5-ethylfuran-2-carboxylic acid typically involves the chlorosulfonation of 5-ethylfuran-2-carboxylic acid. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The process is conducted under controlled temperature conditions to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorosulfonic acid and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorosulfonyl-5-ethylfuran-2-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Reduction Reactions: The compound can be reduced to form 5-ethylfuran-2-carboxylic acid by removing the chlorosulfonyl group.

    Oxidation Reactions: The furan ring can undergo oxidation to form corresponding furan derivatives.

Common Reagents and Conditions:

Major Products Formed:

    Sulfonamide Derivatives: Formed by substitution with amines.

    Sulfonate Esters: Formed by substitution with alcohols.

    Reduced Furan Derivatives: Formed by reduction reactions.

Scientific Research Applications

4-Chlorosulfonyl-5-ethylfuran-2-carboxylic acid has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chlorosulfonyl-5-ethylfuran-2-carboxylic acid involves its reactivity towards nucleophiles due to the presence of the electrophilic chlorosulfonyl group. This group can react with various nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The furan ring and carboxylic acid group also contribute to the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Uniqueness: 4-Chlorosulfonyl-5-ethylfuran-2-carboxylic acid is unique due to the presence of both the chlorosulfonyl group and the ethyl group on the furan ring. This combination imparts specific reactivity and properties that are valuable in various chemical and industrial applications .

Properties

IUPAC Name

4-chlorosulfonyl-5-ethylfuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO5S/c1-2-4-6(14(8,11)12)3-5(13-4)7(9)10/h3H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVVLPOWYPUBDCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(O1)C(=O)O)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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